![molecular formula C9H19N3O B13310042 1-[(1-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea](/img/structure/B13310042.png)
1-[(1-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea is a synthetic organic compound with the molecular formula C9H19N3O and a molecular weight of 185.27 g/mol . This compound is characterized by the presence of a cyclobutyl ring, an aminomethyl group, and a urea moiety, making it a unique structure in the realm of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea typically involves the reaction of cyclobutylamine with isopropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting with the preparation of cyclobutylamine from cyclobutanone through reductive amination. The subsequent reaction with isopropyl isocyanate is optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(1-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The urea moiety can undergo nucleophilic substitution reactions with reagents like alkyl halides, forming substituted urea derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various substituted urea derivatives, amine derivatives, and oxidized urea compounds .
Aplicaciones Científicas De Investigación
1-[(1-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-[(1-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
1-[(3-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea: Similar structure but with a different position of the aminocyclobutyl group.
1-[(1-Aminocyclopropyl)methyl]-3-(propan-2-yl)urea: Contains a cyclopropyl ring instead of a cyclobutyl ring.
Uniqueness: 1-[(1-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea is unique due to its specific cyclobutyl ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H19N3O |
|---|---|
Peso molecular |
185.27 g/mol |
Nombre IUPAC |
1-[(1-aminocyclobutyl)methyl]-3-propan-2-ylurea |
InChI |
InChI=1S/C9H19N3O/c1-7(2)12-8(13)11-6-9(10)4-3-5-9/h7H,3-6,10H2,1-2H3,(H2,11,12,13) |
Clave InChI |
LLBWXUSFXPOQSW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)NCC1(CCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


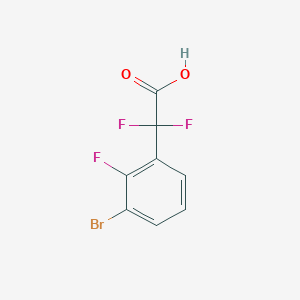
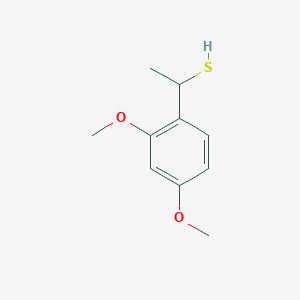

![1-[1-(1-Methyl-1H-pyrazol-4-YL)-2-pyrrolidinyl]methanamine](/img/structure/B13309999.png)
![4-[1-(Phenylsulfanyl)ethyl]aniline](/img/structure/B13310000.png)
![3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13310012.png)

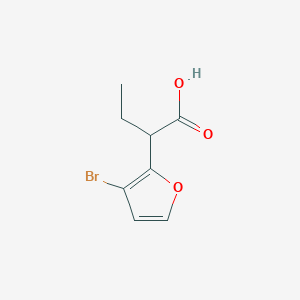
![1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13310027.png)
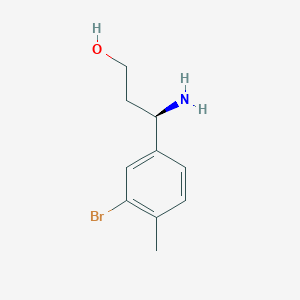
![4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol](/img/structure/B13310033.png)
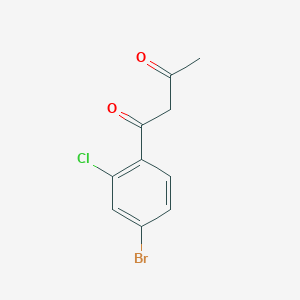
![5-Cyclopropyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13310045.png)

